molecular formula C9H8BrNO3 B2487764 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene CAS No. 865716-13-8

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene

Cat. No. B2487764
M. Wt: 258.071
InChI Key: XFUFDKHHPMPDRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related (prop-2-ynyloxy)benzene derivatives has been achieved through reactions involving differently substituted phenol and aniline derivatives with propargyl bromide, utilizing K2CO3 as a base in acetone. These methods yield products in good percentages (53–85%), indicating a straightforward and efficient synthesis pathway for producing benzene derivatives, including those similar to 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene (Batool et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene, has been determined, showing a trans configuration and stabilization through short intermolecular Br⋯O contacts. This structural information contributes to understanding the geometric and electronic configuration of 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene and related compounds (Li, 2009).

Chemical Reactions and Properties

The reactivity of bromo and nitro functional groups in such compounds allows for a variety of chemical reactions, including nucleophilic substitutions and further functionalization, leading to the synthesis of complex molecules and materials. For instance, nucleophilic aromatic substitution has been employed in the synthesis of phthalodinitrile derivatives and their metal complexes, illustrating the chemical versatility of bromo-nitro-benzene derivatives (Znoiko et al., 2007).

Physical Properties Analysis

The physical properties, such as crystal structure and intermolecular interactions, significantly influence the compound's behavior in different environments. For example, the crystal structure analysis of similar compounds reveals short non-hydrogen Br⋯O and O⋯Br intermolecular interactions contributing to the crystal stability and forming a supermolecular three-dimensional network structure (Jasinski et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene, such as reactivity, stability, and interaction with other molecules, are essential for its applications in synthesis and material science. Studies on related compounds show a range of reactivities and interactions based on the substituents and reaction conditions, highlighting the importance of understanding these properties for practical applications (Akbaba et al., 2010).

Scientific Research Applications

Synthesis and Biological Evaluation

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene and its derivatives are synthesized for various applications. A notable method involves reacting phenol and aniline derivatives with propargyl bromide, yielding compounds with significant antiurease and antibacterial effects. For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene showed considerable activity against urease enzyme, and 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene exhibited potent antibacterial action against Bacillus subtillus (Batool et al., 2014).

Crystallographic Studies

Crystallographic studies of similar compounds, such as (2E)-1-(3-Bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-one, provide insights into molecular structures and intermolecular interactions, which are crucial for understanding chemical behavior and potential applications (Jasinski et al., 2010).

Gas Chromatography

In analytical chemistry, 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene derivatives are used for method development in gas chromatography. The separation and determination of position isomers demonstrate the compound's utility in analytical applications (Qin, 2005).

Ring Halogenation Studies

The compound and its derivatives are used in ring halogenation studies. Such research contributes to the development of synthetic methodologies that are vital in organic chemistry (Bovonsombat & Mcnelis, 1993).

Antimicrobial Agents

Derivatives of 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene have been synthesized and evaluated as potent antimicrobial agents, showing high efficacy against various microorganisms (Liaras et al., 2011).

Synthesis of Heterocyclic Systems

This compound is involved in the synthesis of new heterocyclic systems, showcasing its importance in creating novel compounds with potential biological activities (Taia et al., 2020).

Spectrophotometric Determination

In the field of environmental chemistry, derivatives of 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene have been used for the spectrophotometric determination of anionic surfactants in river waters, highlighting its role in environmental monitoring and analysis (Higuchi et al., 1980).

Dendrimer Synthesis

The compound plays a role in the synthesis of carbosilane dendrimers, demonstrating its utility in the field of materials science and nanotechnology (Casado & Stobart, 2000).

properties

IUPAC Name

4-bromo-2-nitro-1-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUFDKHHPMPDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of anhydrous THF (200 mL) and 95% NaH (757 mg, 29.96 mmol) at 0° C. under N2 was added allyl alcohol (2.04 mL, 29.96 mmol) dropwise. After 0.5 hour, 4-bromo-1-fluoro-2-nitro-benzene (5.07 g, 23.04 mmol) was added dropwise. The reaction was warmed from 0° C. to room temperature under N2 overnight, and inorganic salt was filtered. The filtrate was concentrated with silica gel powder (20 g), and purified by flash chromatogrphy eluting with 10% ethyl acetate in hexanes (1 L) and 20% ethyl acetate in hexanes (1 L) to give the title compound (5.06 g, 85%). MS (DCI) m/z 257.35 (M+H)+; 1H NMR (300 MHz, CDCl3) δ ppm 4.65–4.70 (m, 2 H) 5.35 (m, 1 H) 5.48 (m, 1 H) 6.02 (m, 1 H) 6.97 (d, J=9.16 Hz, 1 H) 7.61 (dd, J=8.99, 2.54 Hz, 1 H) 7.97 (d, J=2.37 Hz, 1 H).
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Yield
85%

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